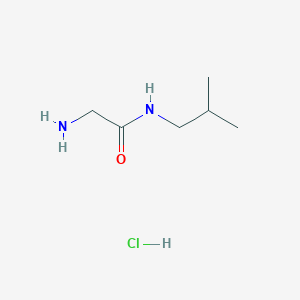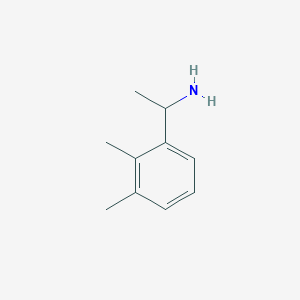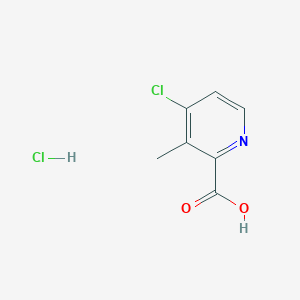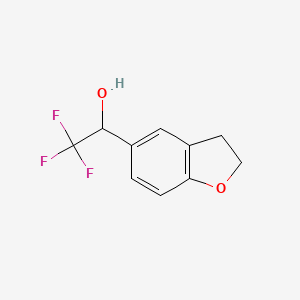![molecular formula C20H21NO4 B2989491 1'-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 882381-88-6](/img/structure/B2989491.png)
1'-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one is a versatile chemical compound with unique properties that make it valuable in various scientific research fields. This compound is known for its complex structure, which includes a spirocyclic framework that contributes to its stability and reactivity.
Preparation Methods
The synthesis of 1’-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves 1,3-dipolar cycloaddition reactions. These reactions use isatin-derived azomethine ylides and activated olefins to form the spirocyclic oxindole structure . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cycloaddition process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
1’-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1’-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism by which 1’-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, influencing the activity of these targets and modulating various pathways .
Comparison with Similar Compounds
1’-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one can be compared with other spirocyclic compounds, such as spirooxindoles and spiropyrans. These compounds share a similar spirocyclic framework but differ in their substituents and overall structure. The uniqueness of 1’-(3-Phenoxypropyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one lies in its specific combination of phenoxypropyl and dioxane-indolin moieties, which confer distinct chemical and biological properties .
Similar compounds include:
Spirooxindoles: Known for their therapeutic potential and biological activity.
Spiropyrans: Photochromic compounds that can switch between isomers under light exposure.
Properties
IUPAC Name |
1'-(3-phenoxypropyl)spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c22-19-20(24-14-7-15-25-20)17-10-4-5-11-18(17)21(19)12-6-13-23-16-8-2-1-3-9-16/h1-5,8-11H,6-7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHFSRGLJPZJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(C3=CC=CC=C3N(C2=O)CCCOC4=CC=CC=C4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(chloroacetyl)amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2989409.png)
![1-ethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2989412.png)


![[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate](/img/structure/B2989415.png)
![ethyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate](/img/structure/B2989416.png)
![3-(3-Fluoro-4-methylphenyl)-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2989417.png)

![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-3,4,5-triethoxybenzamide](/img/structure/B2989419.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)

![3-Methyl-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2989428.png)
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2989430.png)
